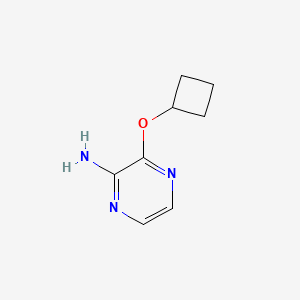

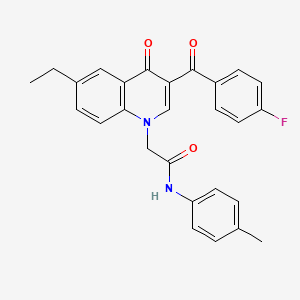

3-环丁氧基吡嗪-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related nitrogen-containing heterocycles often involves cycloaddition reactions, as well as one-pot synthesis methods that incorporate primary amines into cyclic structures. For instance, cycloadducts formed from the Diels−Alder reaction of 3-amino-5-chloro-2(1H)-pyrazinones with olefins can undergo ring transformation yielding different cyclic structures, demonstrating the versatility of pyrazinone derivatives in synthetic chemistry (Vandenberghe et al., 1996). Additionally, InBr3-mediated one-pot synthesis has been reported to facilitate the formation of pyrroles from cyclopropa-3-pyranones and amines, highlighting the potential for efficient synthesis routes involving amines and cyclic compounds (Wang et al., 2013).

Molecular Structure Analysis

The molecular structure of 3-Cyclobutyloxypyrazin-2-amine, like its related compounds, is characterized by the presence of nitrogen atoms within the ring system. This feature is critical for the compound's reactivity and potential interactions. The structure-analysis techniques often involve NMR spectroscopy and X-ray crystallography, providing detailed insights into the arrangement of atoms and the spatial configuration of the molecule.

Chemical Reactions and Properties

Nitrogen-containing heterocycles, including pyrazin-2-amine derivatives, participate in a variety of chemical reactions. These reactions are pivotal for modifying the chemical structure and introducing new functional groups that can enhance the compound's chemical and biological properties. For example, the aqueous N-heterocyclization of primary amines and hydrazines with dihalides under microwave irradiation is an efficient method to synthesize a broad range of heterocycles, showcasing the reactivity of nitrogen-containing compounds (Ju & Varma, 2006).

科学研究应用

合成技术和化学转化

固相合成应用:与3-环丁氧吡嗪-2-胺相关的多取代1,2,3-三唑可以在固相支持上合成。树脂结合的3-氧代丁酰胺与初级脂肪胺缩合,生成3-氨基-2-丁烯酸酰胺,然后使用对甲苯磺酰胺和三级胺进行环化。这种合成过程产生了相应的1,2,3-三唑,纯度高,展示了在固相化学合成中的潜在应用(Zaragoza & Petersen, 1996)。

计算化学在催化中的应用:涉及计算化学的研究探讨了膦和胺催化的烯酸酯和烯酮的环加成反应之间的反应性差异,这与3-环丁氧吡嗪-2-胺等化合物的化学行为相关。这些研究提供了对催化机制的见解,以及在合成杂环化合物中的潜在应用(Huang, Lankau, & Yu, 2014)。

化合物合成中的简便缩合:通过环丁二酮与苯丙氨基酸衍生的初级胺的简便缩合,制备了一系列新型的3-氨基环丁-2-烯-1-酮,与3-环丁氧吡嗪-2-胺在结构上相似。这种方法在合成各种结构相关化合物方面显示出潜在应用(Brand, de Candole, & Brown, 2003)。

杂环化学中的应用

环加成反应:研究了3-氨基-5-氯-2(1H)-吡嗪酮与丙烯酸甲酯在甲苯中进行Diels−Alder反应形成的环加合物,展示了产生与3-环丁氧吡嗪-2-胺在结构上相似的化合物的替代环转化模式。这展示了该化合物在杂环化学中的相关性,以及在环转化过程中的潜在应用(Vandenberghe et al., 1996)。

杂环二氮染料的合成:研究了从吡啶酮和吡唑酮衍生的新型杂环二氮染料的合成,可能包括类似于3-环丁氧吡嗪-2-胺的结构。这些染料在各个行业中有应用,展示了该化合物在染料化学中的实用性(Karcı & Karcı, 2008)。

氮杂环化合物的形成:钛催化的多组分偶联反应已被用于高效合成氮杂环化合物,这与3-环丁氧吡嗪-2-胺等化合物相关。这项研究突出了该化合物在药物和有机材料合成中的潜在作用(Odom & McDaniel, 2015)。

属性

IUPAC Name |

3-cyclobutyloxypyrazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c9-7-8(11-5-4-10-7)12-6-2-1-3-6/h4-6H,1-3H2,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJWRUPKBXDPCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=NC=CN=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclobutyloxypyrazin-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

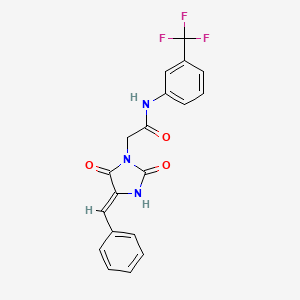

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3,4-difluorobenzamide](/img/structure/B2480747.png)

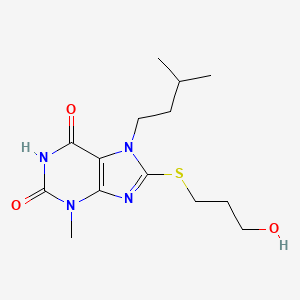

![7-(4-(2-ethoxyacetyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2480748.png)

![11-(3,4-Dimethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2480750.png)

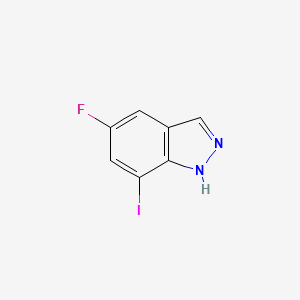

![3-(phenylthio)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)propan-1-one](/img/structure/B2480751.png)

![8-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2480752.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2480758.png)

![2-(2,5-dimethylphenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480760.png)